Cas no 302924-37-4 (Dichloro{(1S,2S)-N,N-bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine}ruthenium(II))
![Dichloro{(1S,2S)-N,N-bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine}ruthenium(II) structure](https://ja.kuujia.com/scimg/cas/302924-37-4x500.png)
Dichloro{(1S,2S)-N,N-bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine}ruthenium(II) 化学的及び物理的性質
名前と識別子
-
- (1S,2S)-1-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine,ruthenium(2+),dichloride
- Dichloro{(1S,2S)-N,N-bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine}ruthenium(II)
- SC10276
- (1S,2S)-1-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine;ruthenium(2+);dichloride
- DICHLORO((1S,2S)-N,N-BIS[2-(DIPHENYLPHOSPHINO)BENZYL]CYCLOHEXANE-1,2-DIAMINE)RUTHENIUM(II);Dichloro{(1S,2S)-N,N-bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine}ruthenium(II)
- MFCD32857205
- 302924-37-4
-
- MDL: MFCD32857205
- インチ: 1S/C44H44N2P2.2ClH.Ru/c1-5-21-37(22-6-1)47(38-23-7-2-8-24-38)43-31-17-13-19-35(43)33-45-41-29-15-16-30-42(41)46-34-36-20-14-18-32-44(36)48(39-25-9-3-10-26-39)40-27-11-4-12-28-40;;;/h1-14,17-28,31-32,41-42,45-46H,15-16,29-30,33-34H2;2*1H;/q;;;+2/p-2/t41-,42-;;;/m0.../s1
- InChIKey: ARUWPYVEQOFGTQ-MSDIEONBSA-L
- SMILES: [Ru+2].[Cl-].[Cl-].P(C1C([H])=C([H])C([H])=C([H])C=1[H])(C1C([H])=C([H])C([H])=C([H])C=1[H])C1=C([H])C([H])=C([H])C([H])=C1C([H])([H])N([H])[C@@]1([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[C@]1([H])N([H])C([H])([H])C1=C([H])C([H])=C([H])C([H])=C1P(C1C([H])=C([H])C([H])=C([H])C=1[H])C1C([H])=C([H])C([H])=C([H])C=1[H]
計算された属性
- 精确分子量: 834.140019g/mol
- 同位素质量: 834.140019g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 51
- 回転可能化学結合数: 12
- 複雑さ: 780
- 共价键单元数量: 4
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 24.1
じっけんとくせい
- 敏感性: air sensitive
Dichloro{(1S,2S)-N,N-bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine}ruthenium(II) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB268708-100 mg |
Dichloro{(1S,2S)-N,N-bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine}ruthenium(II), 97%; . |
302924-37-4 | 97% | 100 mg |
€77.10 | 2023-07-20 | |
abcr | AB268708-500 mg |
Dichloro{(1S,2S)-N,N-bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine}ruthenium(II), 97%; . |
302924-37-4 | 97% | 500 mg |
€280.00 | 2023-07-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 44-6019-500mg |
Dichloro((1S,2S)-N,N-Bis[2-(di |
302924-37-4 | min.97% | 500mg |
3576CNY | 2021-05-08 | |
Chemenu | CM102923-500mg |
Dichloro{(1S,2S)-N,N-bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine}ruthenium(II) |
302924-37-4 | 97% | 500mg |
$603 | 2021-08-06 | |
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 600306-100mg |
Dichloro{(1S,2S)-N,N-bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine}ruthenium(II) |
302924-37-4 | 97% | 100mg |
¥756.0 | 2024-07-19 | |
1PlusChem | 1P00C2P3-100mg |
Dichloro{(1S,2S)-N,N-bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine}ruthenium(II) |
302924-37-4 | min. 97% | 100mg |
$106.00 | 2024-05-06 | |
A2B Chem LLC | AF62567-100mg |
Dichloro{(1S,2S)-N,N-bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine}ruthenium(II) |
302924-37-4 | 97% | 100mg |
$108.00 | 2024-04-20 | |
abcr | AB268708-100mg |
Dichloro{(1S,2S)-N,N-bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine}ruthenium(II), 97%; . |
302924-37-4 | 97% | 100mg |
€79.80 | 2025-02-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 44-6019-100mg |
Dichloro((1S,2S)-N,N-Bis[2-(di |
302924-37-4 | min.97% | 100mg |
897.0CNY | 2021-07-12 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 44-6019-500mg |
Dichloro((1S,2S)-N,N-Bis[2-(di |
302924-37-4 | min.97% | 500mg |
3576.0CNY | 2021-07-12 |
Dichloro{(1S,2S)-N,N-bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine}ruthenium(II) 関連文献
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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2. Caper tea
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
Dichloro{(1S,2S)-N,N-bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine}ruthenium(II)に関する追加情報
Dichloro{(1S,2S)-N,N-bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine}ruthenium(II) and Its Applications in Modern Catalysis
Dichloro{(1S,2S)-N,N-bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine}ruthenium(II), a sophisticated organometallic complex, has garnered significant attention in the field of catalysis due to its unique structural and electronic properties. This compound, with the CAS number 302924-37-4, represents a pinnacle of innovation in the design of transition metal catalysts. The intricate coordination environment provided by the N,N-bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine ligand system offers exceptional control over reactivity, making it an invaluable tool for a variety of synthetic transformations.
The catalytic prowess of this complex stems from its ability to facilitate a wide range of reactions with high efficiency and selectivity. Recent studies have highlighted its remarkable performance in cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules. Specifically, the use of Dichloro{(1S,2S)-N,N-bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine}ruthenium(II) as a catalyst has led to groundbreaking advancements in the formation of carbon-carbon bonds. These reactions include Suzuki-Miyaura couplings, Heck reactions, and Buchwald-Hartwig aminations, all of which are essential for constructing biologically relevant molecules.
One of the most compelling features of this catalyst is its enantioselective capability. The chiral nature of the (1S,2S)-N,N-bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine ligand allows for the efficient asymmetric synthesis of optically active compounds. This has profound implications in pharmaceutical development, where enantiomerically pure drugs often exhibit superior therapeutic profiles. The ability to produce these compounds with high enantiomeric excess using a single catalyst system underscores the versatility and power of this organometallic complex.
In addition to its role in cross-coupling reactions, Dichloro{(1S,2S)-N,N-bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine}ruthenium(II) has been explored in other catalytic processes. For instance, it has shown promise in hydrogenation reactions, where it can facilitate the addition of hydrogen to unsaturated substrates with high selectivity. This capability is particularly valuable in industrial applications where mild conditions and high yields are desired. The compound's stability under various reaction conditions further enhances its appeal as a practical catalyst.
The development of new ligand systems has been a driving force behind the advancement of transition metal catalysis. The use of phosphine-based ligands, such as those present in Dichloro{(1S,2S)-N,N-bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine}ruthenium(II), has opened up new possibilities for tuning catalytic activity. These ligands not only provide steric and electronic control over the metal center but also offer opportunities for covalent attachment to substrates through phosphorus-nucleophilic interactions. This covalent binding can lead to highly efficient catalytic cycles with minimal byproduct formation.
The latest research in this area has also focused on understanding the mechanistic details of catalytic transformations. Advanced spectroscopic techniques and computational methods have been employed to elucidate the reaction pathways facilitated by Dichloro{(1S,2S)-N,N-bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine}ruthenium(II). These studies have revealed insights into how the ligand system interacts with substrates and how electronic effects influence reactivity. Such knowledge is crucial for designing next-generation catalysts that can achieve even higher levels of efficiency and selectivity.
The impact of this catalyst extends beyond academic research; it has significant implications for industrial applications as well. The ability to perform complex synthetic transformations under mild conditions reduces energy consumption and waste generation, aligning with green chemistry principles. Furthermore, the scalability of processes using Dichloro{(1S,2S)-N,N-bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine}ruthenium(II) makes it a practical choice for pharmaceutical and chemical manufacturers seeking innovative solutions for their synthetic needs.
In conclusion, Dichloro{(1S,2S)-N,N-bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine}ruthenium(II) represents a remarkable achievement in the field of organometallic chemistry. Its unique properties enable it to perform a wide range of catalytic reactions with exceptional efficiency and selectivity. As research continues to uncover new applications and mechanisms associated with this compound, its importance in modern chemistry is only set to grow. The development and utilization of such advanced catalysts underscore the ongoing progress in synthetic chemistry and highlight the potential for innovation that lies at the intersection of chemistry and industry.
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